An In-depth Technical Guide to the Core Chemical Properties and Structure of D-Mannitol-d1
An In-depth Technical Guide to the Core Chemical Properties and Structure of D-Mannitol-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of D-Mannitol-d1. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized.
Chemical Properties
D-Mannitol-d1 is the deuterated form of D-Mannitol, a sugar alcohol. The incorporation of a single deuterium atom results in a slight increase in its molecular weight compared to the unlabeled compound. While specific experimental data for D-Mannitol-d1 is not extensively published, its physical and chemical properties are expected to be very similar to those of D-Mannitol.
Table 1: General and Physical Properties of D-Mannitol and D-Mannitol-d1
| Property | D-Mannitol | D-Mannitol-d1 (Inferred/Expected) |
| Molecular Formula | C₆H₁₄O₆ | C₆H₁₃DO₆ |
| Molecular Weight | 182.17 g/mol | approx. 183.18 g/mol |
| Appearance | White crystalline powder or granules | White crystalline powder or granules |
| Taste | Sweet | Sweet |
| Odor | Odorless | Odorless |
| Melting Point | 166-170 °C | Expected to be very similar to D-Mannitol |
| Boiling Point | 290-295 °C at 3.5 mmHg | Expected to be very similar to D-Mannitol |
| Solubility in Water | Soluble | Soluble |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. |
Chemical Structure
D-Mannitol is a polyol with the stereochemical configuration (2R,3R,4R,5R). In D-Mannitol-d1, one of the hydrogen atoms is replaced by a deuterium atom. Based on commercially available deuterated analogs such as D-Mannitol-1,1'-d2, the deuterium in D-Mannitol-d1 is most likely located at the C1 position.
The structure of D-Mannitol-d1 can be represented as follows:
Figure 1: Chemical Structure of D-Mannitol-d1 (deuterium at C1)
Experimental Protocols
The characterization of D-Mannitol-d1 involves standard analytical techniques, with slight modifications in data interpretation to account for the deuterium label.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for confirming the identity and isotopic purity of D-Mannitol-d1.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of D-Mannitol-d1 in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the desired information; for observing exchangeable protons, a non-deuterated solvent might be used in some specialized experiments.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
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¹H NMR:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Expected Observations: The spectrum of D-Mannitol-d1 will be very similar to that of unlabeled D-Mannitol, with the key difference being the signal corresponding to the proton at the C1 position. This signal will be significantly reduced in intensity or absent, depending on the isotopic enrichment. The coupling patterns of adjacent protons may also be simplified.
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²H (Deuterium) NMR:
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If available, a deuterium probe can be used to directly observe the deuterium signal.
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Expected Observations: A single resonance corresponding to the deuterium at the C1 position would confirm the location of the label.
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¹³C NMR:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Observations: The carbon spectrum will be very similar to that of unlabeled D-Mannitol. The carbon atom bonded to the deuterium (C1) may show a slightly shifted resonance and a different splitting pattern in a proton-coupled spectrum due to C-D coupling.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the incorporation of the deuterium atom.
Methodology:
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Sample Preparation: Prepare a dilute solution of D-Mannitol-d1 in a suitable solvent (e.g., methanol, water).
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Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.
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Analysis:
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Acquire a full scan mass spectrum in positive or negative ion mode. Adduct formation (e.g., [M+Na]⁺) is common for polyols.
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Expected Observations: The mass spectrum of D-Mannitol-d1 will show a molecular ion peak (or adduct ion) that is one mass unit higher than that of unlabeled D-Mannitol. For example, the [M+Na]⁺ adduct for unlabeled D-Mannitol appears at m/z 205.07, while for D-Mannitol-d1, it would be expected at approximately m/z 206.07. The isotopic distribution pattern will also be altered by the presence of deuterium.
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Visualizations
The following diagrams illustrate the logical workflow for the characterization of D-Mannitol-d1 and a conceptual synthesis pathway.
Caption: Logical workflow for the synthesis and characterization of D-Mannitol-d1.
